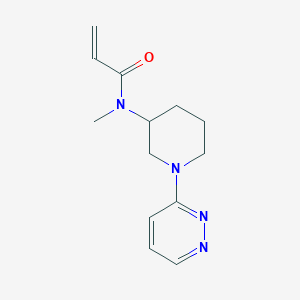
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE belongs to the class of piperidine derivatives and has a molecular formula of C18H23N3O. In
作用机制
The mechanism of action of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and mood.
This compound has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. This can lead to a reduction in oxidative damage and inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which can improve overall brain health.
In addition, this compound has been shown to have anti-inflammatory effects in the body, which could be useful in the treatment of inflammatory diseases. This compound has also been shown to have analgesic effects, which could be useful in the treatment of pain.
实验室实验的优点和局限性
One of the advantages of using N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it a useful compound for studying its effects in vitro and in vivo. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is its relatively high cost compared to other compounds.
未来方向
There are several future directions for research on N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide. One area of interest is in the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is in the development of this compound-based drugs for the treatment of inflammatory diseases.
Further research is also needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. This could lead to the development of more targeted and effective therapies for a variety of disease conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in the body. While there are limitations to using this compound in lab experiments, its high purity and stability make it a useful compound for studying its effects. Future research on this compound could lead to the development of new therapies for a variety of disease conditions.
合成方法
The synthesis of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide involves the reaction of 3-amino-1-(3-pyridyl) piperidine with methyl acrylate in the presence of a catalyst such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to this compound by deprotection of the N-methyl group using trifluoroacetic acid. The overall yield of this compound synthesis is approximately 60%.
科学研究应用
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques and reducing oxidative stress in the brain.
This compound has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes.
属性
IUPAC Name |
N-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-13(18)16(2)11-6-5-9-17(10-11)12-7-4-8-14-15-12/h3-4,7-8,11H,1,5-6,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYUMEPSLWMZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NN=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)
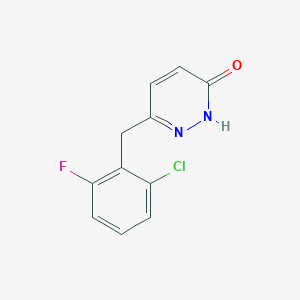
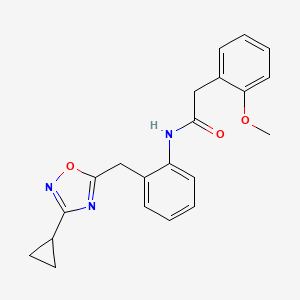
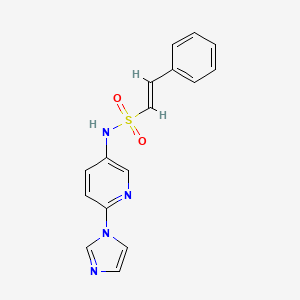
![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)
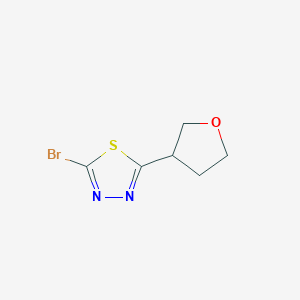

![4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester](/img/structure/B2406303.png)
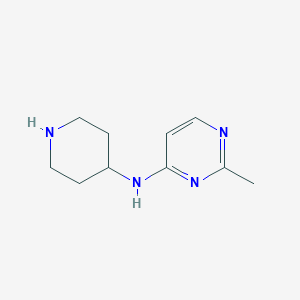

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)
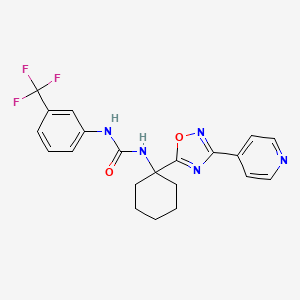
![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)